

Spectroscopic Data and Analysis of 4-Pentylbenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Pentylbenzoyl chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Pentylbenzoyl chloride**, a key intermediate in various chemical syntheses. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such spectra, and presents a generalized workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for **4-Pentylbenzoyl chloride**. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0	Doublet	2H	Aromatic Protons (ortho to -COCl)
~7.3	Doublet	2H	Aromatic Protons (meta to -COCl)
~2.7	Triplet	2H	-CH ₂ - attached to aromatic ring
~1.6	Multiplet	2H	-CH ₂ -
~1.3	Multiplet	4H	-(CH ₂) ₂ -
~0.9	Triplet	3H	-CH ₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~168	Carbonyl Carbon (-COCl)
~145	Aromatic Carbon (para to pentyl)
~134	Aromatic Carbon (ipso to -COCl)
~130	Aromatic Carbon (ortho to -COCl)
~129	Aromatic Carbon (meta to -COCl)
~36	-CH ₂ - attached to aromatic ring
~31	-CH ₂ -
~30	-CH ₂ -
~22	-CH ₂ -
~14	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **4-Pentylbenzoyl chloride** is expected to show characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Strong	Aliphatic C-H Stretch
~1770	Strong	C=O Stretch (Acid Chloride)
~1600, ~1480	Medium-Strong	Aromatic C=C Bending
~1200	Strong	C-O Stretch
~850	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
210/212	High	Molecular Ion [M] ⁺ and [M+2] ⁺ (due to ³⁵ Cl and ³⁷ Cl isotopes)
175	High	[M-Cl] ⁺
149	Medium	[M-C ₅ H ₁₁] ⁺
91	High	Tropylium Ion [C ₇ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** A small amount of **4-Pentylbenzoyl chloride** (typically 5-25 mg for ^1H , 20-100 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. The solution should be free of any particulate matter.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:** The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a single pulse experiment is typically sufficient. For ^{13}C NMR, a proton-decoupled experiment is used to simplify the spectrum.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

FT-IR Spectroscopy (Neat Liquid)

- **Sample Preparation:** A drop of neat (undiluted) **4-Pentylbenzoyl chloride** is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

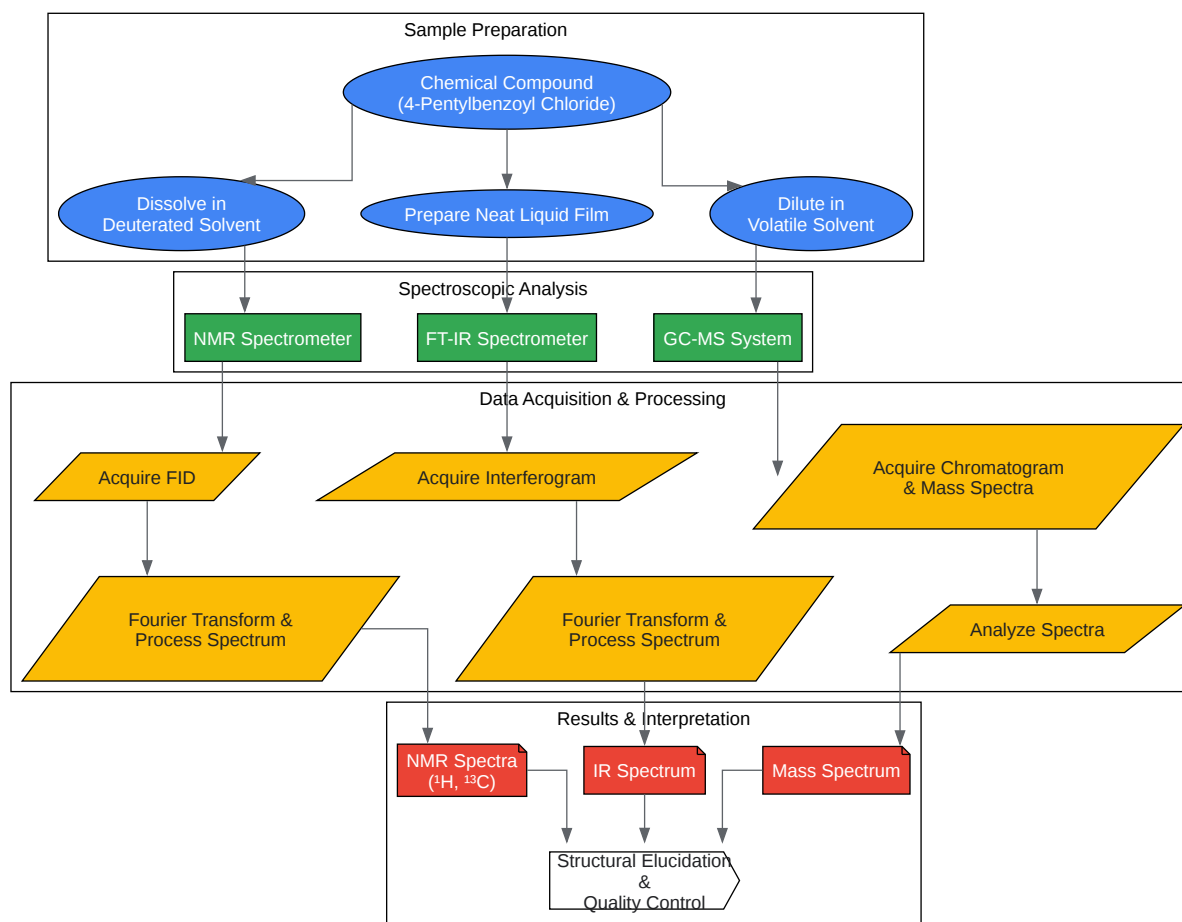
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **4-Pentylbenzoyl chloride** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a suitable capillary column.

- **Data Acquisition:** A small volume of the sample solution is injected into the hot GC inlet, where it is vaporized. The components are separated on the GC column based on their boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the mass spectrum is recorded.
- **Data Processing:** The resulting chromatogram shows the separation of components over time, and the mass spectrum for each peak can be analyzed to identify the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Pentylbenzoyl chloride**.



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Caption: Workflow for Spectroscopic Analysis of **4-Pentylbenzoyl Chloride**.

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